4-bromo-N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide
Overview
Description
4-bromo-N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide is a complex organic compound with a unique structure that includes a bromine atom, methoxy groups, and a phenylmethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Condensation: The final step involves the condensation of the brominated and methoxylated intermediate with 3-methoxy-4-phenylmethoxybenzaldehyde in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Ammonia (NH3) or primary amines in ethanol, thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Amines, thiols, alkyl derivatives.
Scientific Research Applications
4-bromo-N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-methoxy-N-methylbenzamide
- 4-bromo-3-methoxy-N-methylbenzamide
- N-(4-bromophenyl)-3-methoxybenzamide
Uniqueness
4-bromo-N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide is unique due to its specific structural features, such as the presence of both methoxy and phenylmethoxy groups, which can confer distinct chemical and biological properties compared to similar compounds. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
4-bromo-N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c1-27-21-13-17(7-12-20(21)28-15-16-5-3-2-4-6-16)14-24-25-22(26)18-8-10-19(23)11-9-18/h2-14H,15H2,1H3,(H,25,26)/b24-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQOHUCUGAMPMF-OYKKKHCWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)Br)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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